molecular formula C14H9Cl2N3S2 B1675427 Luliconazole CAS No. 187164-19-8

Luliconazole

Cat. No. B1675427
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-REQDGWNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luliconazole, also known by trade names such as Luzu, is an imidazole antifungal medication . It is used as a 1% topical cream for the treatment of athlete’s foot, jock itch, and ringworm caused by dermatophytes such as Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum .


Synthesis Analysis

The synthesis of Luliconazole involves several steps. A process for the preparation of Luliconazole and its salts has been disclosed . Additionally, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach enabled the production of a new solid mixture comprising Luliconazole and coformers such as mannitol and menthol .


Molecular Structure Analysis

Luliconazole has a unique structure as the imidazole moiety is incorporated into the ketene dithioacetate structure . The molecular formula of Luliconazole is C14H9Cl2N3S2 . Infrared spectra, ultraviolet spectra, nuclear magnetic resonance (NMR) spectra, and mass spectra of Luliconazole were collected and used to characterize the compound .


Chemical Reactions Analysis

The study on the solubility and dissolution enhancement of Luliconazole utilized PXRD, thermal methods, and FTIR to analyze cocrystals formed between the drug and two coformers, menthol (MNT) and mannitol (MNL) . The cocrystals showed lower heats of fusion (Δ H) compared to Luliconazole, indicating the possibility of increased entropy and solubility for all cocrystals .


Physical And Chemical Properties Analysis

Luliconazole is a solid at room temperature . It has a molecular weight of 354.27 g/mol . The solubility of pure Luliconazole is 6.91 µg/ml, and the cocrystal with menthol resulted in 26.87 µg/ml solubility .

Scientific Research Applications

Antifungal Potency and Spectrum

  • Broad-Spectrum Antimycotic Activity

    Luliconazole demonstrates superior potency against dermatophytic fungi like Trichophyton spp. and Candida albicans compared to other antifungal agents. It also shows effective action against Malassezia restricta, a pathogen in seborrhoeic dermatitis, indicating a potential role in treating various dermatological conditions (Koga et al., 2009).

  • Effectiveness Against Onychomycosis

    Luliconazole is particularly potent against filamentous fungi, including dermatophytes. Its formulation allows for effective nail penetration, making it a strong candidate for treating onychomycosis (Scher, Nakamura, & Tavakkol, 2014).

Clinical Management of Dermatophytosis

  • Short-Term Therapy Benefits: In clinical models of tinea corporis and tinea pedis, luliconazole cream has shown to be effective with short-term treatment regimens, demonstrating greater potency and quicker results compared to existing drugs (Koga, Nanjoh, Kaneda, Yamaguchi, & Tsuboi, 2012).

Nanotechnology in Drug Delivery

  • Spanlastics Nanoformulation: To overcome limitations like low solubility and poor skin penetration of luliconazole, a spanlastics nanoformulation was developed. This enhanced the drug's therapeutic efficacy in cutaneous Candida albicans infections (Alhakamy et al., 2021).

Versatility in Treatment Applications

  • Efficacy Against Fusarium Species

    Luliconazole shows strong in vitro activity against Fusarium species complexes, indicating its potential in treating infections caused by these organisms (Gharaghani, Hivary, Taghipour, & Zarei-Mahmoudabadi, 2020).

  • Potential in Leishmaniasis Treatment

    Luliconazole exhibits promising antileishmanial activity against Leishmania major, suggesting its potential as a novel treatment option for leishmaniasis (Shokri et al., 2018).

  • Niosomal Gel for Improved Delivery

    A luliconazole niosomal gel formulation was developed to enhance bioavailability and reduce toxicity, demonstrating increased activity against C. albicans (Garg et al., 2021).

Safety And Hazards

Luliconazole is for topical use only . It should not be used orally or intravaginally . In case of accidental exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While Luliconazole is already an effective treatment for certain fungal infections, research is ongoing to further enhance its properties. For instance, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach could potentially enhance the solubility and dissolution of Luliconazole, thereby improving its effectiveness .

properties

IUPAC Name

(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-REQDGWNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048607
Record name Luliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes.
Record name Luliconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Luliconazole

CAS RN

187164-19-8
Record name Luliconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187164-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luliconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luliconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Luliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luliconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LULICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luliconazole
Reactant of Route 2
Luliconazole
Reactant of Route 3
Luliconazole
Reactant of Route 4
Luliconazole
Reactant of Route 5
Luliconazole
Reactant of Route 6
Luliconazole

Citations

For This Compound
2,140
Citations
D Khanna, S Bharti - Core evidence, 2014 - Taylor & Francis
Luliconazole is an imidazole antifungal agent with a unique structure, as the imidazole moiety is incorporated into the ketene dithioacetate structure. Luliconazole is the R-enantiomer, …
Number of citations: 109 www.tandfonline.com
K Uchida, Y Nishiyama, H Yamaguchi - Journal of infection and …, 2004 - Elsevier
… The susceptibility of these filamentous fungi to luliconazole was almost equal to that to LCZ, … to luliconazole (MIC, 0.125-4 u;g/ml). Again the antiyeastlike fungi activity of luliconazole …
Number of citations: 95 www.sciencedirect.com
RK Scher, N Nakamura, A Tavakkol - Mycoses, 2014 - Wiley Online Library
… Luliconazole has been formulated in a 10% solution with … make luliconazole a potent compound in the treatment of onychomycosis. This article reviews the development of luliconazole …
Number of citations: 83 onlinelibrary.wiley.com
H Koga, Y Nanjoh, K Makimura, R Tsuboi - Medical mycology, 2009 - academic.oup.com
Luliconazole is a topical antifungal drug newly developed in Japan. The present study compares the in vitro antifungal activity of luliconazole against clinically important dermatomycotic …
Number of citations: 162 academic.oup.com
GR Kapileshwari, AR Barve, L Kumar, PJ Bhide… - Journal of Drug Delivery …, 2020 - Elsevier
… In the present study, a novel azole antifungal drug luliconazole, having wide spectrum of … Expert® 11 software to formulate luliconazole loaded nanosponge drug delivery system using …
Number of citations: 37 www.sciencedirect.com
H Koga, Y Tsuji, K Inoue, K Kanai, T Majima… - Journal of infection and …, 2006 - Elsevier
… A cream and a solution of 1% luliconazole were successfully … 1% luliconazole preparations during the clinical trial period of this drug. For this purpose, the in vitro activity of luliconazole …
Number of citations: 73 www.sciencedirect.com
S Taghipour, N Kiasat, S Shafiei… - Journal de mycologie …, 2018 - Elsevier
… Luliconazole is an inhibitor for sterol 14-α-demethylase in … Furthermore, luliconazole has been clinically used for the … vitro antifungal activity of luliconazole against several strains …
Number of citations: 26 www.sciencedirect.com
X Feng, J Xie, K Zhuang, Y Ran - The Journal of Dermatology, 2014 - Wiley Online Library
… We evaluated the efficacy and safety of luliconazole cream 1% in the … of luliconazole cream 1% can result in the complete clearance of dermatophytoses. It showed that 1% luliconazole …
Number of citations: 22 onlinelibrary.wiley.com
RT Santosh, SD Sawant, PB Anuja - Journal of Analytical and …, 2017 - researchgate.net
… of Luliconazole ,such as a validated stability- indicating LC method for Luliconazole in bulk and cream formulation,13 the analytical methods developed for Luliconazole includes LC-MS…
Number of citations: 18 www.researchgate.net
M Kumar, N Shanthi, AK Mahato, S Soni… - Heliyon, 2019 - cell.com
… Luliconazole (LZL) is a topical antifungal medicine used for fungal infection treatment. The purpose of this paper was to develop a new topical luliconazole nanocrystal (LNC) …
Number of citations: 75 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.